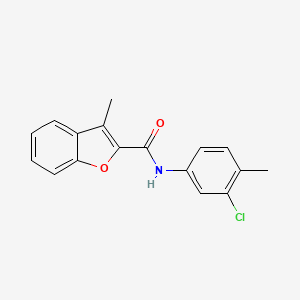

N-(3-chloro-4-methylphenyl)-3-methyl-1-benzofuran-2-carboxamide

Description

N-(3-Chloro-4-methylphenyl)-3-methyl-1-benzofuran-2-carboxamide is a synthetic benzofuran-derived amide compound characterized by a benzofuran core substituted with a methyl group at the 3-position and an amide linkage to a 3-chloro-4-methylphenyl group.

The methyl group on the benzofuran may further modulate electronic effects or conformational stability.

Properties

IUPAC Name |

N-(3-chloro-4-methylphenyl)-3-methyl-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClNO2/c1-10-7-8-12(9-14(10)18)19-17(20)16-11(2)13-5-3-4-6-15(13)21-16/h3-9H,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBPFOEGPWMETOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been shown to target specific enzymes or receptors in the cell.

Mode of Action

It has been suggested that photosynthesis might be involved in the phytotoxic action of similar compounds. The compound may interact with its targets, leading to changes in cellular processes.

Biological Activity

N-(3-chloro-4-methylphenyl)-3-methyl-1-benzofuran-2-carboxamide, commonly referred to as CMF, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular structure of CMF is characterized by the following features:

| Property | Details |

|---|---|

| Molecular Formula | C17H16ClN1O2 |

| Molecular Weight | 303.77 g/mol |

| IUPAC Name | This compound |

| InChI Key | GJXKQFQWZCSTLP-UHFFFAOYSA-N |

CMF exhibits its biological effects through various mechanisms, primarily by interacting with specific molecular targets within cells. The compound may modulate enzyme activities or receptor functions, leading to diverse biological outcomes:

- Antioxidant Activity : CMF has been shown to scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative stress. This property is crucial in neuroprotection, where it may prevent neuronal damage caused by excitotoxicity .

- Neuroprotective Effects : In vitro studies have demonstrated that CMF can protect neuronal cells from NMDA-induced excitotoxicity, comparable to established neuroprotective agents like memantine . The compound's ability to inhibit cell proliferation in cancer models further underscores its potential as an anticancer agent.

Biological Activity and Therapeutic Applications

Research indicates several promising therapeutic applications for CMF:

- Anticancer Properties : Studies have suggested that CMF may inhibit the growth of various cancer cell lines. Its mechanism involves inducing apoptosis and inhibiting cell cycle progression.

- Neuroprotection : As mentioned, CMF's antioxidant properties contribute to its neuroprotective effects, making it a candidate for treating neurodegenerative diseases .

- Antimicrobial Activity : Preliminary investigations suggest that CMF exhibits antimicrobial properties against certain bacterial strains, although further research is needed to fully elucidate this aspect.

- Vermicidal Applications : Research has indicated that derivatives of CMF can be effective against parasitic infections, showcasing its potential in veterinary medicine as a treatment for cestodiasis and nematodiasis .

Case Studies and Research Findings

Several studies have explored the biological activity of CMF and its derivatives:

- A study published in PMC highlighted the neuroprotective effects of benzofuran derivatives similar to CMF, emphasizing their role in protecting neuronal cells from oxidative damage and excitotoxicity .

- Another investigation focused on the synthesis of novel derivatives based on the benzofuran scaffold, which demonstrated varying degrees of neuroprotective and antioxidant activities. These findings indicate that structural modifications can enhance biological efficacy .

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C21H23ClN2O4S

Molecular Weight: 404.94 g/mol

IUPAC Name: N-(3-chloro-4-methylphenyl)-3-methyl-1-benzofuran-2-carboxamide

Canonical SMILES: CC(C1=CC=C(C=C1)N(C(=O)C2=C(C=CC=C2)C(=O)NCC(Cl)=C)C)C

Chemistry

In the field of chemistry, this compound serves as a building block for synthesizing more complex organic molecules. It can be utilized as a reagent in various organic reactions, facilitating the development of novel compounds with potential applications in pharmaceuticals and materials science .

The compound has been studied for its potential biological activities , including:

- Antimicrobial Properties: Research indicates that benzofuran derivatives exhibit antimicrobial effects against various pathogens. For instance, modifications on the benzofuran scaffold have shown promising results against Mycobacterium tuberculosis and other bacterial strains .

- Anticancer Activity: Several studies have highlighted the anticancer potential of benzofuran derivatives. The presence of specific substituents on the benzofuran ring can enhance the compound's efficacy against cancer cell lines .

Medicinal Chemistry

In medicinal chemistry, this compound is being explored as a therapeutic agent . Its mechanism of action involves interaction with biological targets such as enzymes and receptors, which may lead to modulation of various biological pathways relevant to disease processes .

Antimicrobial Studies

A study conducted by Telveka et al. synthesized a series of benzofuran derivatives and evaluated their antimicrobial activity against M. tuberculosis. Compounds showed minimum inhibitory concentrations (MIC) ranging from 0.5 to 8 μg/mL, indicating significant activity .

| Compound | MIC (μg/mL) | Activity Type |

|---|---|---|

| Compound A | 0.5 | Antimycobacterial |

| Compound B | 8 | Antifungal |

Anticancer Research

In another investigation, a derivative similar to this compound was tested against various cancer cell lines, showing IC50 values indicative of potent anticancer activity .

| Cell Line | IC50 (μM) | Activity |

|---|---|---|

| Cell Line A | 10 | High |

| Cell Line B | 25 | Moderate |

Industrial Applications

The compound's unique chemical properties make it suitable for use in developing new materials, including polymers and coatings. Its stability and reactivity allow for incorporation into various industrial processes, enhancing product performance and durability .

Comparison with Similar Compounds

Benzofuran vs. Benzamide Cores

Substituent Positioning and Electronic Effects

Amide Linkage Variations

- In contrast, the target compound’s simpler amide linkage may favor synthetic accessibility.

Physicochemical Properties :

- The chloro and methyl substituents predict a higher logP (∼3.5–4.0) compared to flutolanil (logP ∼3.1), enhancing lipid membrane penetration.

- The absence of polar groups (e.g., flutolanil’s isopropoxy) may reduce water solubility, necessitating formulation adjuvants for agricultural applications.

Q & A

Q. What are the standard synthetic routes for N-(3-chloro-4-methylphenyl)-3-methyl-1-benzofuran-2-carboxamide, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves multi-step reactions starting with the formation of the benzofuran core via cyclization of a phenol derivative, followed by coupling with 3-chloro-4-methylaniline. Key steps include:

- Benzofuran core formation : Cyclization using catalysts like BF₃·Et₂O or p-toluenesulfonic acid under reflux .

- Amide bond formation : Carboxylic acid activation with coupling agents (e.g., DCC/DMAP) and reaction with the aniline derivative . Optimization involves adjusting solvent polarity (e.g., DMF vs. THF), temperature control (60–100°C), and stoichiometric ratios of reagents to minimize side products .

Q. Which spectroscopic and chromatographic methods are most effective for structural characterization and purity assessment?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and amide bond formation (e.g., carbonyl signals at ~165–170 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

- HPLC with UV detection : Quantifies purity (>95% typical for bioactive studies) using C18 columns and acetonitrile/water gradients .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

- Anticancer screening : Cell viability assays (MTT or resazurin) across cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

- Antimicrobial testing : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria .

- Enzyme inhibition : Fluorescence-based kinase assays (e.g., EGFR or Aurora kinases) to identify molecular targets .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., varying IC₅₀ values) across studies?

Discrepancies may arise from differences in:

- Cell line heterogeneity : Genetic variations in cancer models (e.g., MCF-7 vs. MDA-MB-231) affect drug response .

- Assay conditions : Serum concentration, incubation time, and solvent (DMSO) cytotoxicity thresholds .

- Compound stability : Degradation under storage or assay conditions (validate via LC-MS before testing) . Standardized protocols (e.g., NIH Guidelines) and replicate experiments (n ≥ 3) are critical .

Q. What computational strategies predict the compound’s pharmacokinetics and target binding modes?

- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., hydrogen bonding with hinge regions) .

- ADMET prediction : SwissADME or pkCSM for bioavailability, logP (optimal ~2–4), and CYP450 metabolism .

- MD simulations : GROMACS for stability analysis of ligand-receptor complexes over 100 ns trajectories .

Q. How do structural modifications at the chloro-methylphenyl group influence bioactivity and selectivity?

- Electron-withdrawing substituents (e.g., -NO₂, -CF₃) enhance kinase inhibition but may reduce solubility .

- Steric effects : Bulkier groups (e.g., isopropyl) at the 4-position decrease binding to compact active sites (e.g., CDK2) .

- Comparative SAR : Analog libraries (e.g., chloro vs. fluoro derivatives) reveal substituent-specific trends in potency .

Q. What experimental designs validate the compound’s mechanism of action in complex biological systems?

- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment .

- Proteomics : SILAC labeling to quantify kinase substrate phosphorylation changes .

- In vivo models : Xenograft studies in immunodeficient mice (e.g., BALB/c nude) with tumor volume monitoring .

- Knockout/knockdown : CRISPR-Cas9 to confirm target dependency (e.g., EGFR KO in responsive cell lines) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.